N4-Ethyl-2'-deoxycytidine is a synthetic nucleoside analog of 2'-deoxycytidine, a naturally occurring building block of DNA. [] It belongs to the class of modified nucleosides, which are extensively used in scientific research to investigate DNA structure, function, and interactions. [, ] N4-Ethyl-2'-deoxycytidine plays a crucial role in developing novel tools for molecular biology, biochemistry, and biotechnology applications by serving as a building block for synthesizing modified DNA strands. [, ]
N4-Ethyl-2'-deoxycytidine is a modified nucleoside that belongs to the family of N4-acylated 2'-deoxycytidines. This compound is notable for its potential applications in molecular biology, particularly in the synthesis of modified DNA. The structure of N4-Ethyl-2'-deoxycytidine features an ethyl group attached to the nitrogen at the fourth position of the cytosine base, which alters its properties compared to the natural nucleoside.
N4-Ethyl-2'-deoxycytidine is classified as a synthetic nucleoside analog. It is derived from 2'-deoxycytidine, a naturally occurring nucleoside essential for DNA synthesis. The modification at the N4 position enhances its biochemical properties, making it a valuable tool in research and therapeutic applications. It is often synthesized in laboratories specializing in nucleic acid chemistry and is commercially available from various suppliers.
The synthesis of N4-Ethyl-2'-deoxycytidine typically involves several key steps:
For example, one method described involves using ethyl chloroacetate as the acylating agent, followed by purification through crystallization or chromatography to isolate the desired product with high purity and yield .
N4-Ethyl-2'-deoxycytidine participates in various chemical reactions typical for nucleosides:
These reactions are crucial for understanding how modifications can impact nucleic acid behavior in biological systems.
The mechanism by which N4-Ethyl-2'-deoxycytidine functions involves its incorporation into DNA strands during replication or transcription processes. When used as a substrate for DNA polymerases, it can lead to modified DNA sequences that may exhibit altered properties such as increased stability or resistance to nuclease degradation.
Research indicates that while N4-Ethyl-2'-deoxycytidine can successfully pair with guanine, it tends to form less stable complexes compared to natural nucleotides, which may influence its effectiveness in certain applications .
N4-Ethyl-2'-deoxycytidine exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use in oligonucleotide synthesis and other biochemical applications.
N4-Ethyl-2'-deoxycytidine has several important applications in scientific research:
N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is incorporated into oligonucleotides via automated solid-phase synthesis using controlled pore glass (CPG) or polystyrene supports. This approach leverages the phosphoramidite method, where the modified nucleoside is pre-attached to the solid support via its 3'-hydroxyl group. The synthesis proceeds in the 3'→5' direction, with each cycle adding a nucleotide to the growing chain. CPG supports with pore sizes of 500–2000 Å are selected based on oligonucleotide length, where larger pores (e.g., 2000 Å) facilitate the synthesis of longer strands by reducing steric hindrance. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is removed before each coupling step using trichloroacetic acid. This process enables the synthesis of duplexes with defined positions of N4-Et-dC modifications, particularly useful for studying DNA interstrand cross-links and hybridization dynamics [1] [4].
Table 1: Solid Supports for Oligonucleotide Synthesis
Support Type | Pore Size (Å) | Optimal Oligo Length | Loading Capacity |
---|---|---|---|
Controlled Pore Glass (CPG) | 500 | <40 bases | 20–30 μmol/g |
CPG | 1000 | ≤100 bases | 20–30 μmol/g |
CPG | 2000 | >100 bases | 20–30 μmol/g |
Polystyrene | N/A | All lengths | ≤350 μmol/g |
Site-specific integration of N4-Et-dC employs phosphoramidite building blocks (e.g., 5'-O-DMT-N4-ethyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite). The coupling reaction involves activating the phosphoramidite with tetrazole, facilitating nucleophilic attack by the support-bound oligonucleotide's 5'-hydroxyl group. This forms a phosphite triester linkage, subsequently oxidized to a stable phosphate triester. The coupling efficiency of N4-Et-dC phosphoramidites exceeds 98.5%, as monitored by trityl cation release during DMT removal. High coupling efficiency is critical for synthesizing longer oligonucleotides (>50 bases), where even a 0.5% reduction per cycle drastically impacts overall yield. For instance, a 20-mer oligonucleotide requires ≥98.5% stepwise yield to achieve >75% final product [4] [5].
Table 2: Effect of Coupling Efficiency on Oligonucleotide Yield
Oligonucleotide Length (bases) | 90% Coupling Efficiency | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency |
---|---|---|---|
10 | 38.7% | 87.3% | 95.6% |
20 | 13.5% | 75.0% | 90.9% |
50 | 0.6% | 47.7% | 78.2% |
A key application of N4-Et-dC is generating site-specific interstrand cross-links in DNA duplexes. Using a "convertible nucleoside" approach, an oligonucleotide terminating in O⁴-triazoyl-2'-deoxyuridine is synthesized. The triazole group is displaced by N⁴-(2-aminoethyl)deoxycytidine, forming an N⁴C-ethyl-N⁴C interstrand cross-link. This cross-linked duplex tolerates flanking sequences of 3–4 A/T base pairs, exhibiting cooperative denaturation with sigmoidal melting curves. Remarkably, T4 DNA ligase efficiently ligates these cross-linked duplexes to acceptor DNA, even when the cross-link is positioned two base pairs from the ligation site. This enables the construction of larger DNA substrates for repair studies or structural analysis [1] [4].
The ethyl group in N4-Et-dC optimally balances duplex destabilization and structural integrity. Compared to methyl or larger alkyl chains (e.g., propyl), the ethyl modification reduces melting temperature (Tm) by 5–7°C per modification in GC-rich regions, normalizing hybridization stability across sequences with variable GC content. Duplexes with N4-Et-dC modifications exhibit:
Table 3: Impact of N4-Alkyl Modifications on Duplex Stability
Alkyl Chain | ΔTm per Modification (°C) | Base Pairing Stability | Key Applications |
---|---|---|---|
Methyl | 3–5 | Moderate reduction | Epigenetic studies |
Ethyl | 5–7 | Optimal destabilization | Hybridization normalization |
Propyl | 8–12 | Severe destabilization | Limited use |
HPLC purification isolates N4-Et-dC-containing oligonucleotides using reversed-phase or ion-exchange columns. The DMT group enhances hydrophobicity, facilitating separation from failure sequences. After purification, enzymatic digestion (e.g., phosphodiesterases) followed by MALDI-TOF mass spectrometry confirms nucleoside composition and verifies ethylation. Intact oligonucleotides are characterized by:
Table 4: Characterization Techniques for Modified Oligonucleotides
Technique | Parameters Analyzed | Validation Criteria |
---|---|---|
Reversed-Phase HPLC | Hydrophobicity | Resolution of DMT-on vs. DMT-off oligonucleotides |
MALDI-TOF MS | Molecular mass | <±0.05% deviation from theoretical mass |
Enzymatic Digestion | Nucleoside composition | Detection of N4-Et-dC hydrolysis products |
Thermal Denaturation | Melting temperature (Tm) | Sigmoidal curve for cross-linked duplexes |
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